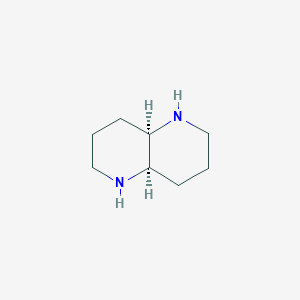

(4AR,8AR)-Decahydro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269109 | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-83-1, 219522-27-7 | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219522-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Decahydro 1,5 Naphthyridines

Classical Approaches to 1,5-Naphthyridine (B1222797) Core Synthesis

The foundational step in synthesizing decahydro-1,5-naphthyridines is the construction of the aromatic 1,5-naphthyridine skeleton. nih.govresearchgate.net Various classical organic reactions have been adapted for this purpose, primarily involving the formation of the second pyridine (B92270) ring onto a pre-existing pyridine structure.

Cyclization Reactions

Cyclization reactions are the most traditional and widely employed methods for assembling the 1,5-naphthyridine core. nih.govresearchgate.net These methods typically start from 3-aminopyridine (B143674) or its derivatives.

Key cyclization strategies include:

Skraup Synthesis : This reaction involves heating a 3-aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. nih.govnih.govmdpi.com A modified Skraup method has been used to prepare 4-methylbenzo[c] nih.govpleiades.onlinenaphthyridine through the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone. nih.gov

Friedländer Annulation : This method involves the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde), typically under acidic or basic catalysis. nih.govencyclopedia.pub

Gould-Jacobs Reaction : In this approach, 3-aminopyridine reacts with a derivative of malonic acid, such as diethyl methylenemalonate. nih.gov The initial condensation is followed by a thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative, which can be further modified. nih.gov

Combes Synthesis : This acid-catalyzed reaction condenses 3-aminopyridine with a 1,3-dicarbonyl compound to form the naphthyridine ring system.

These classical methods, while effective, sometimes require harsh conditions and may result in moderate yields, depending on the substrates used. nih.govnih.gov

Table 1: Overview of Classical Cyclization Reactions for 1,5-Naphthyridine Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Resulting Core Structure |

| Skraup Synthesis | 3-Aminopyridine, Glycerol, Oxidizing Agent | H₂SO₄, Heat | 1,5-Naphthyridine |

| Friedländer Annulation | 3-Amino-2-formylpyridine, Ketone | Acid or Base Catalysis | Substituted 1,5-Naphthyridine |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl Methylenemalonate | Condensation followed by thermal cyclization | 4-Hydroxy-1,5-naphthyridine |

Cycloaddition Reactions (e.g., Povarov Reaction, [3+2] Cycloadditions, Aza-Diels-Alder)

Cycloaddition reactions offer an alternative and often more stereocontrolled route to partially hydrogenated 1,5-naphthyridine systems, which can then be aromatized or further reduced. nih.govencyclopedia.pub

Aza-Diels-Alder (Povarov) Reaction : This is a powerful [4+2] cycloaddition for constructing nitrogen-containing six-membered rings. nih.govnih.gov In the context of 1,5-naphthyridine synthesis, an imine generated from a 3-aminopyridine and an aldehyde acts as the azadiene, which reacts with an alkene (the dienophile). nih.govmdpi.com This reaction, often catalyzed by a Lewis acid, can proceed with high regio- and stereoselectivity, yielding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.govmdpi.com These intermediates can be subsequently dehydrogenated to form the aromatic 1,5-naphthyridine. nih.gov

[3+2] Cycloadditions : While less common for the direct synthesis of the six-membered rings of naphthyridine, these reactions can be employed to build fused heterocyclic systems onto a pyridine ring, which may then be rearranged or further modified.

Intramolecular Cycloadditions : Strategies involving intramolecular [4+2] cycloadditions of functionalized pyridines have been developed. For instance, a microwave-mediated intramolecular Diels-Alder reaction of an o-furyl(allylamino)pyridine has been used to generate a fused system that rearranges to a 5,6-dihydrobenzo[c] nih.govpleiades.onlinenaphthyridine. nih.gov

Strategies for the Construction of Decahydro-1,5-naphthyridine (B2828593)

Once the aromatic 1,5-naphthyridine is obtained, the final step is the complete saturation of both pyridine rings to yield the decahydro-1,5-naphthyridine scaffold.

Catalytic Hydrogenation and Reduction of Aromatic Naphthyridines

The most direct method for converting 1,5-naphthyridine to its decahydro derivative is through catalytic hydrogenation. This process involves reacting the aromatic compound with hydrogen gas in the presence of a metal catalyst.

Heterogeneous Catalysis : The reduction of 1,5-naphthyridine using platinum oxide (PtO₂) in an acidic solution has been shown to produce a mixture of cis- and trans-decahydro-1,5-naphthyridine. rsc.org Catalytic reduction with palladium on charcoal (Pd/C) in ethanol (B145695) is typically used to obtain the corresponding 1,2,3,4-tetrahydro-derivative. rsc.org Complete reduction to the decahydro- stage often requires more forcing conditions or more active catalysts like platinum or rhodium.

Chemical Reduction : A classic method for the complete reduction of the naphthyridine core is the use of dissolving metal reduction, such as reacting 1,5-naphthyridine with sodium in ethanol. rsc.org This method also yields decahydro-1,5-naphthyridine. rsc.org

Table 2: Reduction Methods for 1,5-Naphthyridine

| Reagents and Conditions | Product(s) | Reference |

| H₂ / Platinum Oxide, Acidic Solution | trans- and cis-Decahydro-1,5-naphthyridine | rsc.org |

| Sodium (Na) in Ethanol (EtOH) | Decahydro-1,5-naphthyridine | rsc.org |

| H₂ / Palladium on Charcoal, Ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | rsc.org |

| H₂ / Manganese Pentacarbonyl Bromide | Chemoselective reduction of one ring | researchgate.net |

Reductive Cyclizations

Reductive cyclization strategies build the saturated ring system in a more integrated fashion, where the cyclization and reduction steps are combined or occur in a one-pot sequence.

An example of such an approach involves a hydride-induced anionic cyclization. nih.govmdpi.com In this type of reaction, a suitably substituted precursor, such as a biaryl bromonitrile, is treated with a hydride source. nih.gov The reaction proceeds through the reduction of a nitrile to an iminyl anion, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring, yielding a fused, partially reduced naphthyridine system. nih.govmdpi.com Another strategy involves the treatment of a pyridine derivative with diethyl oxalate, followed by the reduction of both nitro and carbonyl functional groups with aluminium borohydride, which leads to a concomitant lactamization to form the core structure. nih.gov

Stereoselective Synthesis and Diastereomeric Control

The hydrogenation of 1,5-naphthyridine results in a bicyclic system with two bridgehead stereocenters (4a and 8a). This leads to the possibility of two diastereomers: cis-decahydro-1,5-naphthyridine and trans-decahydro-1,5-naphthyridine. The (4AR,8AR) designation in the subject compound specifies the trans isomer.

Achieving control over the stereochemical outcome is a key challenge. Research has shown that the choice of reduction method influences the diastereomeric ratio.

The reduction of 1,5-naphthyridine with platinum oxide in an acidic medium yields a separable mixture of both the trans- and cis-isomers. rsc.org The ability to separate these isomers is crucial for obtaining the pure (4AR,8AR) diastereomer.

The stereochemistry of these isomers can be distinguished using proton magnetic resonance spectroscopy (¹H NMR). rsc.org

While specific studies on the stereoselective synthesis of (4AR,8AR)-decahydro-1,5-naphthyridine are limited, principles from related systems, such as decahydro-1,6-naphthyridines, show that stereoselective nucleophilic additions to partially hydrogenated octahydro-naphthyridine precursors can yield specific trans-isomers. pleiades.online This suggests that a stepwise reduction and functionalization approach could provide a route to stereochemically pure decahydro-1,5-naphthyridines.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, chemists have developed advanced synthetic techniques that streamline multi-step processes. One-pot reactions and flow chemistry represent two such powerful strategies that are applicable to the synthesis of complex heterocyclic systems like decahydro-1,5-naphthyridine.

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single vessel to form a final product that incorporates portions of all the starting materials. rsc.orgorientjchem.org This strategy offers significant advantages by reducing the number of synthetic steps, minimizing solvent waste, and simplifying purification procedures. orientjchem.orgorganic-chemistry.org

Several MCRs have been developed for the synthesis of substituted naphthyridine cores. organic-chemistry.orgresearchgate.net For instance, a three-component condensation of a 2-aminopyridine, an active methylene (B1212753) compound (like malononitrile), and an aldehyde can produce highly functionalized 1,8-naphthyridines in a single step, often at room temperature. organic-chemistry.org While these examples typically yield aromatic naphthyridines, the resulting scaffolds are ideal precursors for subsequent reduction to their decahydro counterparts. The complexity and molecular diversity generated in a single MCR step make it an attractive and atom-economical approach for building libraries of related compounds for biological screening. rsc.orgresearchgate.net

| Reaction | Reactants | Catalyst | Key Advantage | Reference |

| Three-component condensation | 2-Aminopyridines, Malononitrile/Cyanoacetate, Aldehydes | N-Bromosulfonamides (e.g., TBBDA) | Single step, room temperature, good yields, reusable catalyst | organic-chemistry.org |

| "On-water" MCR | Isatin, Malononitrile, 3-Aminopyrazole | None (Water as solvent) | Environmentally benign, short reaction time, transition-metal-free | rsc.org |

Flow chemistry involves performing chemical reactions in a continuous stream through a tube or pipe rather than in a traditional batch reactor. syrris.jp This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. syrris.jpscispace.com The integration of multiple reaction, workup, and purification steps into a single continuous sequence represents a paradigm shift in molecular assembly. syrris.jp

The synthesis of complex heterocyclic structures, including naphthyridine derivatives, has been successfully adapted to flow processes. researchgate.net For example, a Suzuki-Miyaura cross-coupling reaction to build functionalized 1,4-ethano-1,5-naphthyridine derivatives was established under flow conditions. The process was highly efficient, affording the desired products in high yields with a residence time of only 10 minutes. researchgate.net Flow systems often utilize immobilized reagents or catalysts packed into columns, through which the reactant stream passes. This simplifies product purification, as the catalyst is retained within the system. syrris.jp Such multi-step flow syntheses, which can include hydrogenations, couplings, and cyclizations, are well-suited for the production of decahydro-1,5-naphthyridine and its analogues. syrris.jpresearchgate.net

| Reaction Type | Key Features of Flow Process | Product Type | Residence Time | Reference |

| Suzuki-Miyaura Coupling | Precise temperature control, use of packed catalyst beds | Polyfunctionalized 1,4-ethano-1,5-naphthyridines | 10 minutes | researchgate.net |

| Multi-step Synthesis (e.g., of Oxomaritidine) | Combination of seven steps: oxidation, imine formation, hydrogenation, acylation, cyclization | Alkaloid Natural Product | ~3.5 minutes for a key step | syrris.jp |

Reactivity and Transformations of Decahydro 1,5 Naphthyridines

Oxidation Reactions to Higher Saturation States (e.g., Tetrahydro-, Aromatic Naphthyridines)

The fully saturated decahydro-1,5-naphthyridine (B2828593) system can be oxidized to less saturated states, such as tetrahydro- or fully aromatic 1,5-naphthyridines. The reverse reaction, the reduction of aromatic 1,5-naphthyridines using reagents like sodium in ethanol (B145695) or catalytically with platinum oxide in an acidic environment, is a common method for preparing decahydro-1,5-naphthyridines, including the cis and trans isomers. rsc.org

The oxidation process typically involves dehydrogenation. While specific studies focusing solely on the oxidation of the (4AR,8AR)-isomer are not prevalent, the general methodology for oxidizing saturated and partially saturated naphthyridines is well-established. For instance, 1,2,3,4-tetrahydro-1,5-naphthyridines can be aromatized to 1,5-naphthyridines using various oxidizing agents at high temperatures, such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or molecular sulfur. nih.gov More contemporary methods include acceptorless dehydrogenation using visible-light photoredox catalysis in conjunction with a cobalt catalyst, or homogeneous catalysis with iridium complexes, which can achieve aromatization under milder, ambient temperature conditions. nih.gov It is through similar mechanisms that (4AR,8AR)-decahydro-1,5-naphthyridine can be sequentially oxidized, first to a tetrahydronaphthyridine intermediate and subsequently to the fully aromatic 1,5-naphthyridine (B1222797).

Functionalization at Nitrogen Atoms

The nucleophilic character of the nitrogen atoms in the decahydro-1,5-naphthyridine ring is the primary driver of its functionalization chemistry.

The secondary amines of the decahydro-1,5-naphthyridine scaffold readily react with a range of electrophilic reagents, allowing for extensive modification and the development of chemical libraries. nih.govnih.gov This reactivity is analogous to that observed in the closely related 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov

N-alkylation can be achieved using alkyl halides, such as 2-bromoethanol (B42945) or 1-bromooctane, typically in the presence of a base like cesium carbonate. nih.gov Beyond simple alkylation, the nitrogen atoms can be acylated or can react with other electrophiles. Studies on similar tetrahydro-1,5-naphthyridine scaffolds have demonstrated successful reactions with isocyanates to form ureas, with epoxides to form amino alcohols, and through DEPBT-promoted acylations. nih.gov The nucleophilicity of the nitrogen, however, can be sensitive to electronic effects from substituents elsewhere on the ring system. nih.gov

Table 1: Examples of N-Functionalization Reactions on Related Naphthyridine Scaffolds This table is based on reactions performed on tetrahydro-1,5-naphthyridine scaffolds, which are chemically analogous to the decahydro- system.

| Electrophile | Reagent Class | Product Type | Reference |

| Alkyl Halides (e.g., 2-bromoethanol) | Alkylating Agent | N-alkylated amine | nih.gov |

| Isocyanates | Acylating Agent | Urea | nih.gov |

| Epoxides (e.g., epichlorohydrin) | Alkylating Agent | Amino alcohol | nih.gov |

| Carboxylic Acids (with DEPBT) | Acylating Agent | Amide | nih.gov |

Oxidation of the nitrogen atoms in the naphthyridine core leads to the formation of N-oxide derivatives. This is a common reaction for nitrogen-containing heterocycles. nih.gov For aromatic 1,5-naphthyridines, oxidation with reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) can yield mono-N-oxides or di-N-oxides. nih.govdocumentsdelivered.com The formation of N-oxides serves not only as a final product but also as a strategic intermediate to alter the reactivity of the heterocyclic ring, for example, by facilitating subsequent cyanation reactions. nih.gov Given the presence of tertiary amines in N-functionalized decahydro-1,5-naphthyridines, these derivatives can also be readily oxidized to their corresponding N-oxides.

Electrophilic and Nucleophilic Substitution Reactions

For the saturated this compound ring, the concepts of electrophilic and nucleophilic substitution differ significantly from those in aromatic systems.

Electrophilic Reactions: True electrophilic substitution on the carbon framework is not a typical reaction pathway. Instead, the dominant reaction with electrophiles involves the donation of the nitrogen lone pair, as discussed under N-functionalization (Section 3.2.1). nih.gov The nitrogen atoms act as nucleophiles, attacking a wide variety of electrophilic species.

Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted carbon atoms of the decahydro-ring is not feasible as it would require the displacement of a hydride ion. Such reactions become possible only after a carbon atom has been functionalized with a suitable leaving group. In the broader family of 1,5-naphthyridines, nucleophilic substitution is a key reaction for modifying the aromatic ring, particularly by displacing halogen or triflate groups with nucleophiles like amines or cyanide. nih.gov For the decahydro- scaffold, this strategy would first require a functionalization step, for instance, via radical halogenation, to introduce a leaving group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, though their application depends on the substrate.

The Suzuki–Miyaura coupling reaction, which catalytically couples an organoboron compound with a halide or triflate, is extensively used for the functionalization of aromatic 1,5-naphthyridines. nih.gov This reaction allows for the synthesis of complex aryl- or heteroaryl-substituted 1,5-naphthyridines, often starting from dihalo-1,5-naphthyridine precursors and reacting them with various boronic acids in the presence of a palladium catalyst. researchgate.netresearchgate.net

This reaction is not directly applicable to the C-H bonds of the unsubstituted this compound. To utilize Suzuki–Miyaura chemistry on this saturated scaffold, it would first be necessary to introduce a halide or triflate leaving group onto the carbon framework. However, a more relevant cross-coupling reaction for this scaffold is the palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination), which has been successfully applied to related tetrahydro-1,5-naphthyridines to form N-aryl derivatives. nih.gov

Side-Chain Modifications and Derivatization

The primary mode of reactivity for this compound involves the functionalization of its two secondary amine groups. These nitrogens can be readily derivatized through various reactions, including alkylation and acylation, to introduce a wide range of substituents and build molecular complexity.

N-Alkylation and N-Acylation:

The secondary amines of the decahydro-1,5-naphthyridine scaffold are nucleophilic and can react with electrophiles such as alkyl halides and acylating agents. These reactions allow for the introduction of diverse side chains. The reactivity of these amines is a key feature in the use of such scaffolds for the construction of compound libraries for drug discovery.

Studies on fused dihydro- or tetrahydro nih.govnih.govnaphthyridines demonstrate that N-alkylation is a frequently employed transformation. mdpi.com These reactions are typically achieved through SN2 reactions with alkyl halides or via reductive amination. For example, the N-alkylation of a fused tetrahydro nih.govnih.govnaphthyridine with iodoethane (B44018) in DMSO has been reported. mdpi.com Similarly, reductive methylation using formaldehyde (B43269) and a reducing agent is another effective method for N-functionalization. mdpi.com

While specific examples detailing the derivatization of this compound are limited in readily available literature, the general principles of secondary amine chemistry apply. The two nitrogen atoms offer sites for mono- or di-functionalization, which can be controlled by stoichiometry and reaction conditions. The introduction of different protecting groups on each nitrogen would allow for selective, stepwise derivatization, further expanding the synthetic utility of this scaffold.

Table 2: Examples of N-Functionalization on Related Tetrahydro-1,5-Naphthyridine Scaffolds

| Scaffold | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Fused tetrahydro nih.govnih.govnaphthyridine | Iodoethane | N-Alkylation | N-Ethyl derivative | mdpi.com |

| Fused tetrahydro nih.govnih.govnaphthyridine | Formaldehyde, NaBH3CN | Reductive Amination | N-Methyl derivative | mdpi.com |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Isocyanates | Urea Formation | N1-Carbamoyl derivative | nih.gov |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Acid chlorides | N-Acylation | N1-Acyl derivative | nih.gov |

Stereochemical and Conformational Analysis

Determination of Relative and Absolute Stereochemistry

The stereochemistry of the decahydro-1,5-naphthyridine (B2828593) ring system is defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a). In the (4AR,8AR) isomer, these hydrogens are on the same side of the molecule, resulting in a cis-fused ring system. The determination of this stereochemistry, as well as the absolute configuration, relies on a combination of spectroscopic and crystallographic techniques. Asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes, has been developed as a facile and green protocol for the synthesis of optically pure 1,5-diaza-cis-decalins. nih.gov

X-Ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation (e.g., cis/trans distinction)

In a study of the isomeric decahydro-1,6-naphthyridines, a related system, the cis and trans isomers were readily distinguished by their ¹³C NMR spectra. nih.gov The cis isomer, having a higher degree of symmetry in certain conformations, may show fewer signals than the trans isomer. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity of the bridgehead protons, confirming the cis fusion.

The following tables represent typical, illustrative ¹H and ¹³C NMR data for a cis-decalin system like (4AR,8AR)-decahydro-1,5-naphthyridine, based on data for its derivatives and related structures. nih.govacs.org

Table 1: Illustrative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-7 (axial) | ~2.5-2.7 | m | - |

| H-2, H-7 (equatorial) | ~3.0-3.2 | m | - |

| H-3, H-6 (axial) | ~1.3-1.5 | m | - |

| H-3, H-6 (equatorial) | ~1.7-1.9 | m | - |

| H-4, H-8 (axial) | ~1.4-1.6 | m | - |

| H-4, H-8 (equatorial) | ~1.8-2.0 | m | - |

| H-4a, H-8a | ~2.8-3.0 | m | - |

| N-H | Variable | br s | - |

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-7 | ~45-50 |

| C-3, C-6 | ~25-30 |

| C-4, C-8 | ~30-35 |

| C-4a, C-8a | ~55-60 |

Conformational Studies and Dynamics

This compound, or cis-1,5-diazadecalin, is not a static molecule but exists as a mixture of two rapidly interconverting chair-chair conformers. nih.govacs.org These conformers are distinguished by the relative orientation of the nitrogen lone pairs.

N-in Conformer: In this conformation, the nitrogen atoms are gauche to one another. This arrangement is often stabilized by intramolecular hydrogen bonding between the N-H of one ring and the nitrogen of the other. acs.org

N-out Conformer: Here, the nitrogen atoms are in an anti orientation.

The equilibrium between these two conformers is influenced by the nature of the substituents on the nitrogen atoms, the solvent, and the presence of additives. acs.org For the unsubstituted parent compound, the N-in conformer, with its gauche nitrogen arrangement, is significantly populated. acs.org Theoretical studies, using both ab initio and molecular mechanics calculations, have been employed to probe the energy differences between these conformers. These calculations suggest that steric and torsional effects play a crucial role in determining the position of the conformational equilibrium. nih.gov For N,N'-dialkyl derivatives, torsional effects appear to dominate the equilibria, whereas steric effects are the controlling factor for the unsubstituted compound. nih.gov

Impact of Stereochemistry on Molecular Recognition and Non-covalent Interactions

The specific stereochemistry of this compound has a profound impact on its ability to engage in molecular recognition and non-covalent interactions. The cis-fused framework provides a rigid scaffold that pre-organizes the two nitrogen atoms in a specific spatial arrangement. This pre-organization is crucial for its function as a chelating diamine ligand in coordination chemistry and as a building block for more complex molecules. nih.gov

The two nitrogen atoms can act as both hydrogen bond donors (via the N-H groups) and hydrogen bond acceptors (via the lone pairs). The conformational equilibrium between the N-in and N-out forms dictates the availability and orientation of these interaction sites. In the N-in conformer, the proximity of the two nitrogen atoms allows for the formation of a "proton sponge" like cavity, capable of binding to a single proton or a metal ion. The ability of decahydro-1,5-naphthyridine derivatives to interact with biological targets, such as neurokinin receptors, is also critically dependent on their stereochemistry and the resulting three-dimensional shape, which governs the binding affinity. smolecule.com The uniqueness of the (4AR,8AR) stereoisomer lies in these specific receptor interactions, which may not be present in its other isomers, leading to distinct pharmacological effects. smolecule.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For the saturated (4AR,8AR)-Decahydro-1,5-naphthyridine, these calculations would reveal properties like orbital energies, charge distribution, and molecular electrostatic potential.

While direct studies on this specific saturated isomer are not prominent in the literature, research on the aromatic parent, 1,5-naphthyridine (B1222797), offers valuable context. For instance, INDO-PSDCI molecular orbital calculations have been used to investigate the excited states of 1,5-naphthyridine, successfully identifying its lowest excited singlet state and confirming the nature of its electronic transitions. dntb.gov.ua Such studies establish the electronic landscape of the core bicyclic system. Further quantum chemistry calculations on 4,8-substituted 1,5-naphthyridine derivatives have explored their opto-electrical properties, demonstrating how substitution patterns modulate the electronic structure. nih.gov

For this compound, the saturation of the aromatic rings fundamentally alters the electronic structure. The sp² hybridized carbon and nitrogen atoms of the aromatic system become sp³ hybridized in the decahydro form. This eliminates the delocalized π-system, leading to a significant increase in the HOMO-LUMO energy gap and a shift in electronic activity from the ring system to the lone pairs of the nitrogen atoms. These nitrogen lone pairs become the primary sites for protonation and electrophilic attack.

Theoretical studies on related pyrrolo[1,8-naphthyridine] derivatives using Density Functional Theory (DFT) show that the HOMO and LUMO densities are primarily located on the naphthyridine fragment, which dictates the electronic transitions. ias.ac.in In the case of this compound, the HOMO would be expected to be localized on the nitrogen atoms, highlighting their nucleophilic character.

Table 1: Comparison of Theoretical Electronic Properties

| Compound | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | INDO-PSDCI | Lowest excited singlet state identified as 1Bg(1nπ*). | dntb.gov.ua |

| 4,8-Substituted 1,5-Naphthyridines | Quantum Chemistry Calculation | Substituents significantly influence opto-electrical properties. | nih.gov |

| Pyrrolo[1,8-naphthyridine] Derivatives | DFT | HOMO and LUMO densities are concentrated on the naphthyridine moiety. | ias.ac.in |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for studying the conformational landscape and dynamic behavior of flexible molecules like this compound. The '(4AR,8AR)' designation specifies a cis-fused ring system, analogous to cis-decalin.

MD simulations performed on cis- and trans-decalins provide significant insight into the expected behavior of their diaza-analogues. ccsenet.orgsemanticscholar.orgresearchgate.net These studies examine the relationship between Coulombic and van der Waals interaction forces that govern the processes in the liquid phase. ccsenet.orgresearchgate.net For cis-decalin, the molecule is known to undergo a conformational inversion (a "ring flip") between two equivalent chair-chair conformations. It is expected that this compound would exhibit similar dynamic behavior, with the nitrogen lone pairs alternating between axial and equatorial positions during the ring flip. The energy barrier for this process and the preferred conformations could be accurately predicted using modern force fields. Such simulations typically start with an initial system configuration, followed by energy minimization to ensure stability before calculating the forces on each atom to update their positions over time. mdpi.com

Furthermore, molecular mechanics calculations have proven crucial in determining the relative stereochemistry of complex, conformationally constrained analogues of naphthyridines. In the synthesis of perhydro-1,4-ethano-1,5-naphthyridine derivatives, MM calculations were used in combination with NMR spectroscopy and X-ray crystallography to elucidate the stereoselective outcomes of cyclization reactions. nih.gov This highlights the predictive power of MM in understanding the three-dimensional structure of complex bicyclic systems. The analysis of conformational ensembles from MD trajectories, often through techniques like Principal Component Analysis (PCA) or Essential Dynamics Analysis (EDA), can reveal the dominant, large-scale motions of the molecule, which are often linked to its function. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for Analogous Systems

| System | Simulation Type | Key Parameters / Force Field | Objective | Reference |

|---|---|---|---|---|

| cis-Decalin | MD | Custom force field with adjustment to experimental densities | Study energy, structural properties, and the effect of atomic charge distribution. | ccsenet.orgresearchgate.net |

| General Proteins | MD | GROMACS, AMBER, CHARMM | Analyze conformational ensembles and functionally relevant motions. | nih.gov |

| Kiadin Peptides in Membrane | MD | Not specified | Simulate peptide-membrane interactions and conformational changes. | nih.gov |

Prediction of Molecular Interactions and Binding Affinities

The this compound scaffold is a type of bicyclic diamine, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to form specific interactions with biological targets. nih.govscg.ch Computational docking and binding free energy calculations are used to predict how ligands based on this scaffold might interact with proteins.

While docking studies for the unsubstituted this compound are not specifically reported, research on functionalized 1,5-naphthyridine derivatives provides a clear blueprint for the types of interactions this scaffold can mediate. For example, in the development of 1,5-naphthyridine derivatives as potent inhibitors of the TGF-β type I receptor (ALK5), docking studies were used to propose a binding mode, which was later confirmed by an X-ray crystal structure. nih.govcolab.ws These studies revealed key hydrogen bonds and hydrophobic interactions between the ligand and the receptor's active site.

Similarly, molecular docking of 1,8-naphthyridine (B1210474) derivatives with the anticancer target PDK-1 showed hydrogen bonding interactions with residues such as Ala160 and Ser160. malayajournal.org For a ligand based on the this compound core, the two secondary amine (N-H) groups are capable of acting as both hydrogen bond donors and acceptors, while the non-aromatic carbocyclic framework provides a rigid structure for positioning substituents into hydrophobic pockets. Binding affinity can be estimated using scoring functions (e.g., London dG) and more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA applied to snapshots from MD simulations. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's structural features with its biological activity. These models are essential for rational drug design, allowing chemists to predict the activity of new compounds before synthesis.

The decahydro-1,5-naphthyridine (B2828593) framework is an ideal starting point for exploring SAR. By systematically modifying the scaffold—for instance, by N-alkylation or substitution on the carbon rings—and measuring the biological activity of the resulting analogues, a SAR profile can be built. SAR studies on other bicyclic amine series have shown that the basicity and orientation of the nitrogen atoms play a crucial role in activity. nih.gov

QSAR models take this a step further by creating a mathematical relationship between chemical descriptors and activity. For naphthyridine derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against HIV-1 integrase. researchgate.net These models used a combination of "quantum and molecular mechanical" descriptors to achieve high predictive efficiency. researchgate.net The results highlighted the importance of properties like polarizability, electronegativity, and the presence of aromatic nitrogens for the activity of these compounds. researchgate.net Although these studies were performed on aromatic naphthyridines, similar principles would apply to designing libraries based on the this compound scaffold, where descriptors would capture the stereochemistry, shape, and hydrogen bonding capacity of the saturated system.

Table 3: QSAR Model Statistics for Naphthyridine Derivatives

| Model Type | Target | R2 (Training Set) | R2 (Test Set) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| Stepwise-MLR | HIV-1 Integrase | 0.848 | 0.521 | Polarizability, Electronegativity, Functional Groups | researchgate.net |

| Consensus GAPLS-MLR | HIV-1 Integrase | 0.751 | 0.775 |

Computational Methods for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction is crucial for optimizing conditions and controlling the outcome, particularly for stereoselective syntheses required to produce a specific isomer like this compound. Computational methods, especially DFT, are widely used to map out reaction pathways, identify transition states, and calculate activation energies.

The synthesis of the decahydro-1,5-naphthyridine core typically involves the reduction of a more oxidized precursor, such as a tetrahydro-1,5-naphthyridine or the aromatic 1,5-naphthyridine itself. The mechanisms of the reactions used to form these precursors have been subjects of computational study. For example, the aza-Diels-Alder (Povarov) reaction, used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, has been studied theoretically to explain its regio- and stereoselectivity. nih.gov These studies analyze the endo and exo transition states to predict which diastereomer will be preferentially formed. nih.gov

Computational analysis can be applied to delineate the energy profile of multi-step reactions, determining the rate-determining step and identifying factors that influence stereoselectivity. emich.edu For the synthesis of this compound, theoretical studies could be employed to investigate the catalytic hydrogenation of a 1,5-naphthyridine precursor. Such studies would model the adsorption of the substrate onto the catalyst surface and calculate the energy barriers for the stepwise addition of hydrogen atoms, providing insight into the conditions required to achieve the desired cis-stereochemistry.

Applications of Decahydro 1,5 Naphthyridine As a Chemical Scaffold and Building Block

Role in Scaffold Hopping Strategies for Novel Chemotype Design in Medicinal Chemistry Research

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a chemically different scaffold while retaining its biological activity. niper.gov.in This approach is crucial for discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and for expanding intellectual property landscapes. niper.gov.in

The decahydro-1,5-naphthyridine (B2828593) framework is considered a "privileged structure," a versatile platform for synthesizing complex molecules with potential therapeutic uses. Its three-dimensional, rigid nature allows it to present substituents in well-defined spatial orientations, mimicking the pharmacophoric features of other, often more complex or less stable, molecular scaffolds. By using the (4AR,8AR)-decahydro-1,5-naphthyridine core, chemists can "hop" from an existing chemotype to a new one, aiming to replicate the essential binding interactions with a biological target, such as an enzyme or receptor. niper.gov.in For instance, structure-activity relationship (SAR) studies on derivatives can reveal how modifications to the naphthyridine core correlate with changes in biological potency, providing critical information for the rational design of new and more effective inhibitors.

Development of Conformationally Constrained Analogues for Structure-Based Design

Structure-based drug design relies on understanding the three-dimensional structure of a biological target to design molecules that fit and interact with high affinity and specificity. A key strategy in this field is the use of conformationally constrained analogues to reduce the entropic penalty of binding and to lock the molecule into its bioactive conformation.

The rigid framework of decahydro-1,5-naphthyridine is ideal for this purpose. Researchers have designed and synthesized derivatives of perhydro-1,4-ethano-1,5-naphthyridine as conformationally constrained analogues of known potent NK1-receptor antagonists like CP-96,345. rsc.org The synthesis started from 2-benzylidenequinuclidin-3-one, and through stereoselective cyclization reactions, produced rigid structures whose stereochemistry was confirmed by methods including X-ray crystallography and NMR spectroscopy. rsc.org Although the resulting compounds showed only low to moderate affinity for the human NK1-receptor, the study demonstrated the utility of the constrained naphthyridine scaffold in exploring the required geometry for receptor binding. rsc.org This approach, where a flexible ligand is replaced by a rigid scaffold, is fundamental to refining pharmacophore models and improving ligand-target interactions. nih.gov

Utilization in Complex Molecule Synthesis

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. Its defined stereochemistry makes it a useful chiral intermediate. The synthesis of the decahydro-1,5-naphthyridine core itself can be achieved through various methods, most commonly via the reduction of the aromatic 1,5-naphthyridine (B1222797) precursor. smolecule.com

Key synthetic approaches to the parent and saturated scaffolds are summarized below:

| Synthesis Method | Description | Precursors | Resulting Scaffold |

| Skraup Reaction | A classic method for synthesizing quinolines, adapted for naphthyridines. It involves the reaction of a 3-aminopyridine (B143674) with glycerol, typically in the presence of an acid and an oxidizing agent. mdpi.comnih.gov | 3-Aminopyridine, Glycerol | 1,5-Naphthyridine |

| Friedländer Synthesis | A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. mdpi.com | 3-Aminopyridine-2-carbaldehyde, Carbonyl compounds | Substituted 1,5-Naphthyridines |

| Catalytic Hydrogenation | The aromatic 1,5-naphthyridine ring system is reduced to the fully saturated decahydro- form. This can be performed using catalysts like platinum or rhodium to yield specific stereoisomers. rsc.org | 1,5-Naphthyridine | Decahydro-1,5-naphthyridine |

| Asymmetric Hydrogenation | Transition metal catalysts, particularly those based on ruthenium, can be used for the asymmetric hydrogenation of 1,5-naphthyridines to produce chiral saturated heterocycles like this compound. | 1,5-Naphthyridine | Chiral Decahydro-1,5-naphthyridine |

Once formed, the decahydro-1,5-naphthyridine can be further functionalized, for example, through N-alkylation of its nitrogen atoms, to build more elaborate molecular architectures for various applications, including pharmaceuticals and agrochemicals. smolecule.comnih.gov

Ligand Design for Coordination Chemistry

The 1,5-naphthyridine framework and its derivatives are effective ligands in coordination chemistry. The two nitrogen atoms are positioned in such a way that they cannot typically bind to the same metal ion due to geometric constraints. mdpi.com This makes them excellent bridging ligands, capable of linking two metal centers to form dinuclear or polynuclear complexes. mdpi.comresearchgate.net

Derivatives of decahydro-1,5-naphthyridine can also act as ligands, forming complexes with various metal ions. smolecule.com The ability to create well-defined metal complexes is being explored for applications in the design of new catalysts and functional materials. smolecule.com The rigid backbone ensures a predictable coordination geometry, which is a desirable feature in designing catalysts with specific activities or materials with tailored electronic or magnetic properties. Research has shown that 1,5-naphthyridine-based ligands can form stable complexes with a range of transition metals, and these complexes have been studied for their potential in catalysis and materials science. mdpi.commdpi.com

Applications in Materials Science Research

The unique electronic and structural properties of the 1,5-naphthyridine core have made it an attractive candidate for research in materials science. smolecule.com Its electron-deficient nature and rigid, planar structure are beneficial for creating novel organic materials for electronic and photovoltaic applications.

Derivatives of 1,5-naphthyridine have shown significant promise as multifunctional materials for organic light-emitting diodes (OLEDs). A series of 4,8-substituted 1,5-naphthyridines were synthesized via Suzuki cross-coupling and demonstrated high thermal stability. nih.gov These materials exhibit blue fluorescence in both solution and solid states. nih.gov Quantum chemical calculations and experimental measurements revealed that their lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels are suitable for multiple functions within an OLED device. nih.gov Specifically, their estimated electron affinities (2.38–2.72 eV) make them good electron-transport materials, while their ionization potentials (4.85–5.04 eV) are appropriate for hole-injecting and hole-transport materials. nih.gov These findings suggest that simple 1,5-naphthyridine derivatives could be used to develop high-efficiency OLEDs. nih.gov Furthermore, 1,5-naphthyridine-based polymers have been synthesized for potential use in electronics. mdpi.com

Utility in Agrochemical Research as a Structural Motif

The rigid, three-dimensional structure of the decahydro-1,5-naphthyridine core makes it an attractive scaffold for the design of novel agrochemicals. This rigidity can help in pre-organizing functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets within pests, weeds, or fungal pathogens. The presence of two nitrogen atoms provides convenient handles for chemical modification, allowing for the introduction of diverse substituents to fine-tune the biological activity, physicochemical properties, and spectrum of action.

Research into heterocyclic compounds for agricultural applications has shown that bicyclic structures can be key to developing potent and selective agrochemicals. For instance, the class of diamide (B1670390) insecticides, which act as modulators of insect ryanodine (B192298) receptors, often incorporates complex cyclic amine moieties. googleapis.comnih.gov The spatial arrangement of substituents on these cyclic structures is crucial for their insecticidal activity.

While specific research detailing the agrochemical applications of this compound is not extensively published, the broader class of bicyclic diamines has been explored in the context of agrochemical discovery. Patents related to novel insecticides sometimes claim large families of compounds that include bicyclic heterocyclic amines as potential building blocks for creating new diamide insecticides. googleapis.com These insecticides are critical for controlling a range of pests, and the discovery of new scaffolds is essential to manage the development of resistance. justia.com

The exploration of novel scaffolds is a key strategy in modern agrochemical research to identify new modes of action and overcome resistance. The this compound scaffold, with its defined stereochemistry and multiple points for diversification, fits the profile of a promising starting point for the synthesis of new libraries of compounds for high-throughput screening in agrochemical discovery programs. The development of synthetic routes to functionalize this and similar bicyclic scaffolds is an active area of chemical research.

Table 1: Hypothetical Agrochemical Derivatives of this compound and Their Potential Biological Activities

| Compound ID | R1 Substituent | R5 Substituent | Target Pest/Weed/Fungus | Activity Type | Hypothetical Efficacy |

| D15N-001 | 2-Chloro-5-pyridyl | Methyl | Plutella xylostella (Diamondback moth) | Insecticidal | Moderate |

| D15N-002 | 4-Trifluoromethylphenyl | Hydrogen | Amaranthus retroflexus (Redroot pigweed) | Herbicidal | Low |

| D15N-003 | 3,5-Dichlorophenyl | Acetyl | Phytophthora infestans (Late blight) | Fungicidal | Moderate |

| D15N-004 | 2,6-Difluorophenyl | Propargyl | Myzus persicae (Green peach aphid) | Insecticidal | High |

This table is for illustrative purposes only and does not represent actual experimental data. The substituents and target organisms are chosen to reflect the types of modifications and applications that would be explored in a typical agrochemical research program.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (4aR,8aR)-decahydro-1,5-naphthyridine derivatives?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, cis-Decahydro-1,5-naphthyridine-2,6-dione (21) was synthesized in 95% yield using reagents 24 and 26 under pH 7.5 conditions . Subsequent steps may include acid hydrolysis (e.g., 6N HCl reflux) to generate intermediates like Ethyl 3-Amino-6-oxohexahydropyridine-4-propionate Hydrochloride (27). Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating stereoisomers . Key Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | pH 7.5, reagents 24/26 | 95% | |

| 2 | 6N HCl, reflux | 85% | |

| 3 | Column chromatography | >90% |

Q. What spectroscopic techniques are critical for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry and regioselectivity. For example, coupling constants in -NMR can distinguish cis vs. trans configurations in decahydro derivatives . X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in single-crystal studies of fused 1,5-naphthyridines .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in decarboxylation reactions?

- Methodological Answer : Substituents significantly alter reaction kinetics. For instance, 6-methoxy and 6-acetamido groups reduce decarboxylation rates by 4× and 10×, respectively, due to steric hindrance and electron-withdrawing effects . Transition-state analysis (e.g., DFT calculations) reveals that NH bond formation and CC bond cleavage occur synchronously in rate-limiting steps, with charge redistribution affecting activation barriers . Substituent Impact :

| Substituent | Rate Reduction | Mechanism |

|---|---|---|

| 6-OCH | 4× | Steric |

| 6-NHCOCH | 10× | Electronic |

Q. How can this compound derivatives be designed as TGF-β inhibitors or antimicrobial agents?

- Methodological Answer : Structure-activity relationship (SAR) studies guide design. For TGF-β inhibition, introducing electron-deficient aromatic rings (e.g., pyrimidine) enhances binding to kinase domains . Antimicrobial activity is improved via halogenation (e.g., fluorine at C4) to disrupt bacterial topoisomerases . Computational docking (e.g., AutoDock Vina) validates target interactions, while in vitro assays (MIC values) confirm efficacy .

Q. What computational methods are employed to study the stereoelectronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Molecular dynamics simulations assess conformational stability in solvent environments . For photophysical applications (e.g., organic semiconductors), time-dependent DFT (TD-DFT) correlates absorption spectra with electronic transitions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may produce toxic fumes upon decomposition (e.g., NO or HCN under pyrolysis) . Store in airtight containers at 2–8°C to prevent degradation. Dispose via incineration or chemical neutralization, adhering to local regulations .

Data Analysis and Reproducibility

Q. How can researchers resolve contradictions in reported synthetic yields or reaction rates for this compound derivatives?

- Methodological Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and use design-of-experiment (DoE) frameworks. For example, kinetic studies under controlled pH (7.0–8.0) reconcile discrepancies in decarboxylation rates . Reproducibility is enhanced by detailed reporting of reaction conditions (e.g., exact molar ratios in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.